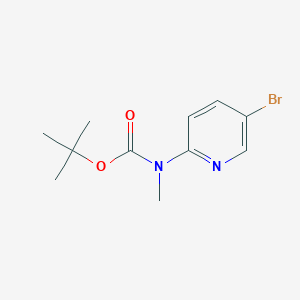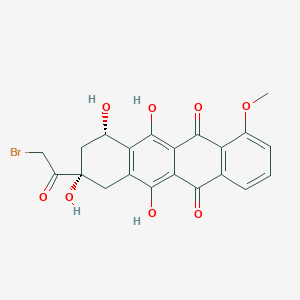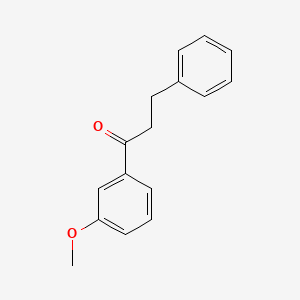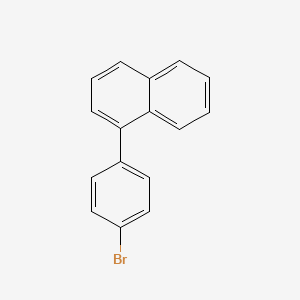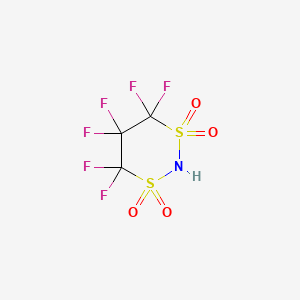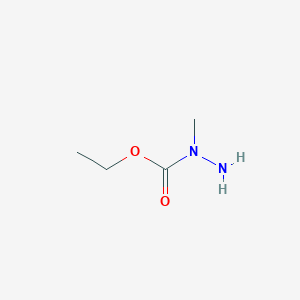![molecular formula C12H7BrO4 B1338731 4-溴萘并[1,8-de:4,5-d’e’]双[1,3]二氧杂环己烷 CAS No. 88051-30-3](/img/structure/B1338731.png)
4-溴萘并[1,8-de:4,5-d’e’]双[1,3]二氧杂环己烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromonaphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine) is a chemical compound with the molecular formula C12H7BrO4 and a molecular weight of 295.09 g/mol . This compound is characterized by its unique structure, which includes a bromine atom attached to a naphthalene ring system fused with two dioxine rings. It is commonly used in various scientific research applications due to its distinctive chemical properties.
科学研究应用
4-Bromonaphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials.
准备方法
The synthesis of 4-Bromonaphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine) typically involves the bromination of naphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine) under controlled conditions. The reaction is carried out using bromine or a bromine-containing reagent in the presence of a suitable solvent, such as dichloromethane or chloroform. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the process .
化学反应分析
4-Bromonaphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the bromine atom with groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 4-Bromonaphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine) involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dioxine rings play a crucial role in its binding affinity and selectivity. The compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
4-Bromonaphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine) can be compared with other similar compounds, such as:
Naphtho[1,8-de4,5-d’e’]bis([1,3]dioxine): The parent compound without the bromine atom. It has different reactivity and properties compared to the brominated derivative.
4-Chloronaphtho[1,8-de4,5-d’e’]bis([1,3]dioxine): A similar compound with a chlorine atom instead of bromine. It may exhibit different chemical and biological activities due to the difference in halogen atoms.
4-Fluoronaphtho[1,8-de4,5-d’e’]bis([1,3]dioxine): Another halogenated derivative with a fluorine atom.
属性
IUPAC Name |
2-bromo-5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO4/c13-6-3-9-10-7(14-4-16-9)1-2-8-11(10)12(6)17-5-15-8/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFYFWDZJHOTNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C3C(=CC(=C4C3=C(C=C2)OCO4)Br)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516357 |
Source


|
| Record name | 4-Bromo-2H,7H-naphtho[1,8-de:4,5-d'e']bis[1,3]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88051-30-3 |
Source


|
| Record name | 4-Bromo-2H,7H-naphtho[1,8-de:4,5-d'e']bis[1,3]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

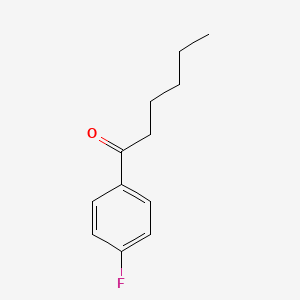
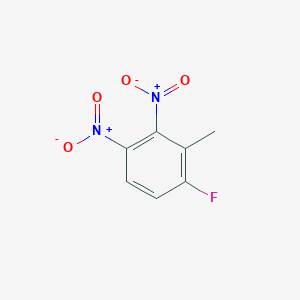
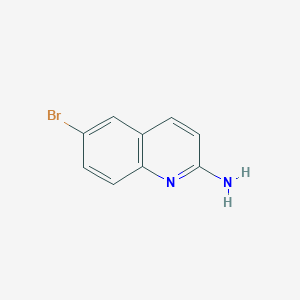
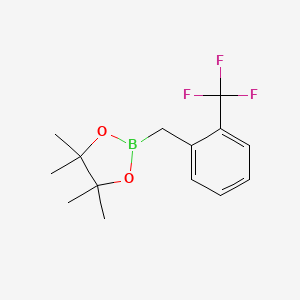
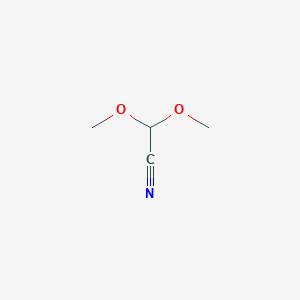

![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)
